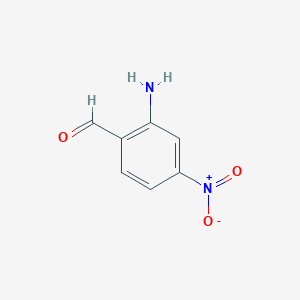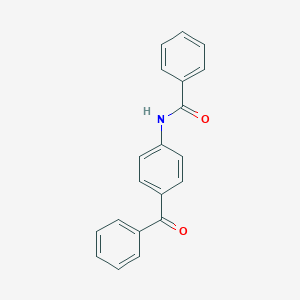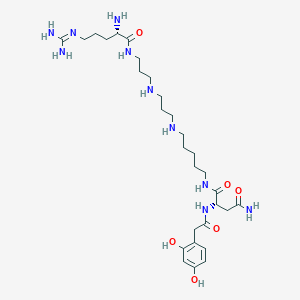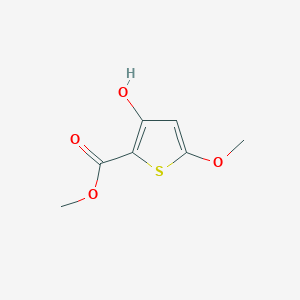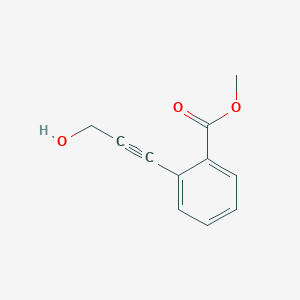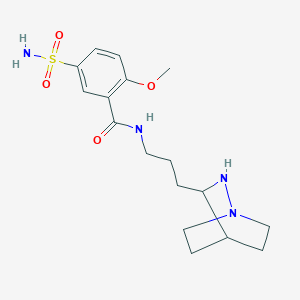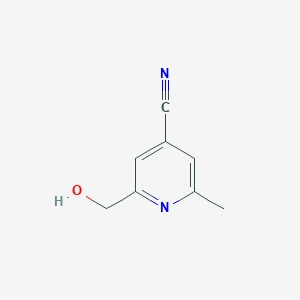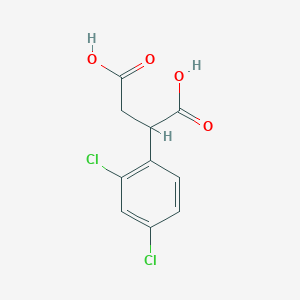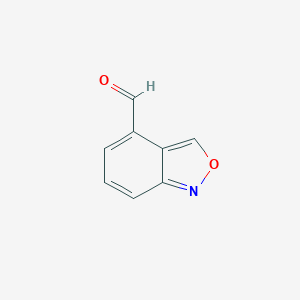
2-(5-fluoro-1H-indol-3-yl)éthanol
Vue d'ensemble
Description
2-(5-Fluoro-1H-indol-3-yl)ethanol (FIE) is a synthetic compound belonging to the family of indole compounds, which are derived from the aromatic indole ring structure. FIE has been studied for its potential medicinal properties, as well as for its potential use in laboratory experiments.
Applications De Recherche Scientifique
Ophtalmologie
Le composé a été utilisé dans le domaine de l'ophtalmologie. Une étude a révélé que le 2-fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)éthyl)nicotinamide (HIFN), un analogue fluoropyridine du HIOC, protège contre la perte de vision due à un traumatisme oculaire à globe fermé en activant la kinase B apparentée à la tropomyosine (TrkB) . Les effets protecteurs de l'HIFN sont dus à l'activation du récepteur TrkB .
Biotechnologie
Les dérivés de l'indole, y compris « 2-(5-fluoro-1H-indol-3-yl)éthanol », ont été utilisés dans la production biotechnologique pour des applications industrielles . L'indole est une molécule de signalisation produite à la fois par les bactéries et les plantes . Outre ses rôles naturels, l'indole a également une valeur pour les applications aromatiques et de parfum, par exemple, dans l'industrie alimentaire ou la parfumerie .
Industrie pharmaceutique
Le composé a été utilisé dans l'industrie pharmaceutique. Par exemple, il a été utilisé dans le développement du 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide en tant qu'inhibiteur puissant, sélectif et disponible par voie orale du récepteur des androgènes humains ciblant sa fonction de liaison-3 pour le traitement du cancer de la prostate résistant à la castration .
Traitement des maladies humaines
L'indole peut être dérivé en plusieurs composés halogénés et oxygénés qui présentent une bioactivité prometteuse avec un potentiel thérapeutique pour traiter les maladies humaines .
Production de colorants naturels
L'indole peut être dérivé en plusieurs composés halogénés et oxygénés qui peuvent être utilisés comme colorants naturels .
Usines cellulaires microbiennes
Ce composé a été utilisé dans la production de dérivés halogénés et oxygénés dérivés par des usines cellulaires microbiennes .
Safety and Hazards
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of indole derivatives .
Analyse Biochimique
Biochemical Properties
2-(5-fluoro-1H-indol-3-yl)ethanol, like other indole derivatives, plays a crucial role in biochemical reactions. It interacts with multiple receptors, enzymes, proteins, and other biomolecules . For instance, a study found that a fluoropyridine analog of this compound protects against vision loss by activating the tropomyosin-related kinase B (TrkB) receptor.
Cellular Effects
The effects of 2-(5-fluoro-1H-indol-3-yl)ethanol on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect against vision loss from closed-globe ocular trauma by activating the TrkB receptor.
Molecular Mechanism
At the molecular level, 2-(5-fluoro-1H-indol-3-yl)ethanol exerts its effects through various mechanisms. It binds with high affinity to multiple receptors, leading to enzyme activation or inhibition and changes in gene expression . The protective effects of this compound against vision loss are due to the activation of the TrkB receptor.
Propriétés
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTYSYXDDDVPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545104 | |
| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101349-12-6 | |
| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

